3-(Diphenylamino)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(N-phenylanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLALNMFIFWIUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561379 | |
| Record name | 3-(Diphenylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107396-23-6 | |
| Record name | 3-(Diphenylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemodiversity of 3 Diphenylamino Phenol
Foundational Synthetic Routes to 3-(Diphenylamino)phenol
The creation of the core this compound structure can be achieved through several established synthetic pathways. These routes often employ transition metal catalysis or condensation reactions to construct the key diphenylamine (B1679370) framework attached to a phenol (B47542) ring.
Palladium-Catalyzed Coupling Strategies for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-N bonds, a critical step in the synthesis of diarylamines like this compound. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. While specific examples for the direct synthesis of this compound via this method are not detailed in the provided search results, the general principle is widely applied in organic synthesis. rsc.org For instance, palladium complexes such as PdCl2(dppf)CH2Cl2 have shown significant catalytic effects in C-O bond formation for creating polyphenolic ethers, a reaction class that shares mechanistic similarities with C-N bond formation. scirp.orgscirp.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. scirp.org Furthermore, palladium on carbon (Pd/C) has been demonstrated as an effective catalyst for the reductive coupling of phenols with amines to produce cyclohexylamine (B46788) derivatives, showcasing the versatility of palladium catalysis in amine synthesis. researchgate.netrsc.org
Phenol-Ammonia Condensation Reactions in the Presence of Hydrogen Transfer Catalysts
An alternative approach to synthesizing diphenylamines involves the reaction of a phenol with ammonia (B1221849) or an amine, facilitated by a hydrogen transfer catalyst. This methodology can be applied to the synthesis of substituted diphenylamines. A process has been described for preparing diphenylamines by reacting a phenol with ammonia in the presence of a hydrogen transfer catalyst and a cyclohexanone. google.com In this reaction, a portion of the phenol can be converted to cyclohexanone, which then reacts with ammonia. google.com Palladium catalysts, particularly palladium-on-carbon and palladium-alumina, are preferred for this transformation. google.com The reaction proceeds through the formation of an intermediate imine, followed by dehydrogenation to yield the diphenylamine. google.com This method is highly efficient as the hydrogen produced during dehydrogenation is utilized in the reduction of the phenol to cyclohexanone. google.com The co-amination of phenol and cyclohexanol (B46403) with a palladium-on-carbon catalyst in the liquid phase also demonstrates the utility of this approach, where the presence of both phenol and cyclohexanol is crucial for the reaction to proceed effectively. oup.com
Solvent-Free Synthetic Approaches and Reaction Monitoring
Modern synthetic chemistry emphasizes the development of environmentally benign methods, with solvent-free reactions being a key area of focus. mdpi.com Solvent-free approaches offer several advantages, including reduced waste, lower costs, and often, simplified purification procedures. mdpi.comgoogle.com The acetylation of phenols, a common reaction in organic synthesis, can be efficiently carried out under solvent- and catalyst-free conditions. mdpi.com While a specific solvent-free synthesis of this compound is not explicitly detailed, the principles of mechanochemical synthesis, such as ball milling, have been successfully applied to various organic reactions, including amidation and halogenation, often yielding products in high yields without the need for solvents. beilstein-journals.org Reaction monitoring in these syntheses is typically performed using techniques like Thin Layer Chromatography (TLC) to track the progress of the reaction until completion. google.com
Targeted Synthesis of this compound Derivatives and Analogues
Building upon the core this compound structure, various derivatives and analogues can be synthesized to explore their chemical properties and potential applications. These syntheses often involve well-established condensation reactions to introduce new functional groups and extend the molecular framework.
Construction of N-Aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamide Compounds
A notable class of derivatives are the N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamide compounds. These are typically synthesized through a Knoevenagel condensation reaction. The synthesis involves reacting 4-(diphenylamino)benzaldehyde (B1293675) with a substituted cyanoacetamide in an alcohol solvent, often with a basic catalyst like piperidine (B6355638) or L-proline. google.comnih.govresearchgate.net The reaction is generally straightforward with a simple workup procedure. google.com
A variety of N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamide derivatives have been synthesized with different substituents on the N-aryl ring. nih.govresearchgate.net The yields and melting points of these compounds vary depending on the specific substituent. nih.govresearchgate.net
| Compound | Substituent (Ar) | Yield (%) | Melting Point (°C) |
| 3a | Phenyl | 83 | 210–214 |
| 3b | 4-Tolyl | Not specified | Not specified |
| 3c | 4-Anisyl | 59 | 180–182 |
| 3d | 4-(Dimethylamino)phenyl | 69 | 220–222 |
| 3e | 4-Nitrophenyl | Not specified | Not specified |
| Data sourced from multiple studies. nih.govresearchgate.net |
These acrylamide (B121943) derivatives serve as versatile intermediates for the synthesis of other heterocyclic compounds. nih.govresearchgate.net
Knoevenagel Condensation for Novel Ring Systems
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. nih.gov It involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is not only used for the synthesis of acrylamide derivatives as mentioned above, but also for the construction of a wide range of novel ring systems. researchgate.netresearchgate.net
For example, 4-(diphenylamino)benzaldehyde can undergo Knoevenagel condensation with various thiazolidin-5-one derivatives to produce 4-arylidene-thiazolidin-5-one analogues. nih.govresearchgate.net This reaction highlights the utility of the Knoevenagel condensation in creating diverse molecular architectures from a common precursor. The reaction conditions, such as the choice of catalyst and solvent, can be optimized to achieve high yields of the desired products. researchgate.netderpharmachemica.com The versatility of the Knoevenagel condensation makes it an invaluable tool for generating chemical diversity based on the this compound scaffold. mdpi.com
Synthesis of Polyaromatic and Heterocyclic Frameworks
The versatile scaffold of this compound serves as a crucial starting point for the synthesis of a diverse array of polyaromatic and heterocyclic frameworks. The inherent reactivity of its phenolic hydroxyl group and the electronic properties of the diphenylamino moiety allow for the construction of complex molecules with potential applications in various fields of materials science and medicinal chemistry. The following sections detail the synthetic methodologies for creating several key classes of derivatives.
Triphenylamine-Linked Pyridine (B92270) Analogues
The synthesis of pyridine analogues linked to a triphenylamine (B166846) core, specifically from this compound, can be envisioned through a multi-step process. This process begins with the introduction of a formyl group onto the phenolic ring, followed by a series of condensation and cyclization reactions.
A plausible initial step is the formylation of this compound to produce an aldehyde intermediate, such as 4-hydroxy-2-(diphenylamino)benzaldehyde or 2-hydroxy-4-(diphenylamino)benzaldehyde. This can be achieved through established methods like the Vilsmeier-Haack wikipedia.orgorganic-chemistry.orgijpcbs.com, Duff wikipedia.orgsemanticscholar.orgecu.eduuni.edu, or Reimer-Tiemann reactions wikipedia.orgunacademy.combyjus.comallen.in, which are effective for the ortho-formylation of phenols. The electron-donating nature of the diphenylamino group directs the formylation primarily to the ortho position relative to the hydroxyl group.
Following the synthesis of the aldehyde intermediate, the construction of the pyridine ring can be achieved. A common method involves the reaction of the aldehyde with an active methylene compound, such as a cyanoacetamide derivative, and an amine in the presence of a base catalyst. For instance, N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides can be treated with malononitrile (B47326) and piperidine in ethanol (B145695), leading to the formation of pyridone analogues. asianpubs.orgderpharmachemica.com While the literature predominantly describes this for the 4-(diphenylamino)benzaldehyde isomer, the same principle can be applied to the aldehyde derived from this compound.
Table 1: Proposed Synthesis of Triphenylamine-Linked Pyridine Analogues
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | Formylation | This compound | DMF, POCl₃ (Vilsmeier-Haack) | 2-Hydroxy-4-(diphenylamino)benzaldehyde |
| 2 | Knoevenagel Condensation | 2-Hydroxy-4-(diphenylamino)benzaldehyde, N-Aryl-2-cyanoacetamide | Piperidine, Ethanol | N-Aryl-2-cyano-3-(2-hydroxy-4-(diphenylamino)phenyl)acrylamide |
| 3 | Cyclization | N-Aryl-2-cyano-3-(2-hydroxy-4-(diphenylamino)phenyl)acrylamide, Malononitrile | Piperidine, Ethanol, Reflux | 6-Amino-4-(2-hydroxy-4-(diphenylamino)phenyl)-2-oxo-1-aryl-1,2-dihydropyridine-3,5-dicarbonitrile |
Thiazole-Containing Derivatives
The synthesis of thiazole-containing derivatives from this compound also commences with the formylation of the phenol to an aldehyde intermediate, as described in the previous section. This aldehyde is a key building block for constructing the thiazole (B1198619) ring.
One established method for thiazole synthesis is the Hantzsch thiazole synthesis. researchgate.net However, a more direct approach from the aldehyde involves its reaction with a compound containing a pre-formed thiazolidinone ring. For example, 4-(diphenylamino)benzaldehyde has been shown to undergo Knoevenagel condensation with thiazolidin-5-one derivatives in the presence of a base like piperidine. asianpubs.org This reaction yields 4-arylidene-thiazolidin-5-one analogues.
Adapting this methodology, the 2-hydroxy-4-(diphenylamino)benzaldehyde intermediate can be reacted with various thiazolidin-5-one derivatives to afford the corresponding thiazole-containing systems. The reaction typically proceeds by heating the reactants in a suitable solvent such as ethanol with a catalytic amount of a basic catalyst.
Table 2: Proposed Synthesis of Thiazole-Containing Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 2-Hydroxy-4-(diphenylamino)benzaldehyde | 2-Cyano-N-aryl-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide | Piperidine | Ethanol | 2-Cyano-2-(2-hydroxy-4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamide |
| 2-Hydroxy-4-(diphenylamino)benzaldehyde | Rhodanine | Piperidine | Ethanol | 2-((2-Hydroxy-4-(diphenylamino)benzylidene)-4-oxo-2-thioxothiazolidine |
Pyrazole-Based Systems
The construction of pyrazole-based systems from this compound follows a similar initial strategy of formylating the phenol to create a reactive aldehyde. This aldehyde can then undergo cyclocondensation reactions with hydrazine (B178648) derivatives to form the pyrazole (B372694) ring. rsc.orgjocpr.com
A common route to pyrazoles involves the reaction of an α,β-unsaturated carbonyl compound with a hydrazine. rsc.org The aldehyde intermediate derived from this compound can be converted into a chalcone-like α,β-unsaturated ketone. This is achieved through a Claisen-Schmidt condensation with an appropriate ketone in the presence of a base. The resulting chalcone (B49325) can then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a solvent like ethanol or acetic acid, often with heating, to yield the desired pyrazole derivative.
Alternatively, a one-pot synthesis may be employed where the aldehyde, a ketone, and hydrazine are reacted together under conditions that facilitate both the initial condensation and subsequent cyclization.
Table 3: Proposed Synthesis of Pyrazole-Based Systems
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | Claisen-Schmidt Condensation | 2-Hydroxy-4-(diphenylamino)benzaldehyde, Acetophenone | NaOH, Ethanol | 1-(2-Hydroxyphenyl)-3-(2-hydroxy-4-(diphenylamino)phenyl)prop-2-en-1-one |
| 2 | Pyrazole Formation | 1-(2-Hydroxyphenyl)-3-(2-hydroxy-4-(diphenylamino)phenyl)prop-2-en-1-one, Hydrazine hydrate | Ethanol, Reflux | 5-(2-Hydroxyphenyl)-3-(2-hydroxy-4-(diphenylamino)phenyl)-1H-pyrazole |
Benzoheterocyclic Coumarin (B35378) Derivatives (e.g., 7-N,N-diphenylamino-3-benzoheterocyclic coumarins)
The synthesis of 7-N,N-diphenylamino-3-benzoheterocyclic coumarin derivatives has been reported, showcasing the utility of the diphenylamino moiety in the construction of fluorescent materials. wikipedia.orgmdpi.com These syntheses typically involve the Pechmann condensation or a Knoevenagel condensation followed by cyclization.
In a typical synthesis, a 4-(diphenylamino)salicylaldehyde is reacted with an active methylene compound containing a benzoheterocyclic moiety. For example, the reaction of 4-(diphenylamino)salicylaldehyde with a compound like 2-cyanomethylbenzotriazole or 2-cyanomethylbenzoxazole in the presence of a base such as piperidine in ethanol leads to the formation of the corresponding 7-N,N-diphenylamino-3-benzoheterocyclic coumarin. wikipedia.orgmdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization (lactonization) to form the coumarin ring.
Two specific examples are the synthesis of 3-(1-benzotriazole)-7-N,N-diphenylaminocoumarin (BTDC) and 3-(2-benzoxazole)-7-N,N-diphenylaminocoumarin (BODC). wikipedia.orgmdpi.com These compounds have been characterized by various spectroscopic methods and are noted for their photoluminescent properties.
Table 4: Synthesized 7-N,N-diphenylamino-3-benzoheterocyclic coumarin derivatives
| Compound Name | Abbreviation | Electron-Acceptor Moiety | Synthetic Method | Reference |
| 3-(1-Benzotriazole)-7-N,N-diphenylaminocoumarin | BTDC | Benzotriazole | Knoevenagel condensation | wikipedia.org, mdpi.com |
| 3-(2-Benzoxazole)-7-N,N-diphenylaminocoumarin | BODC | Benzoxazole | Knoevenagel condensation | wikipedia.org, mdpi.com |
1,3,5-Triazine (B166579) Derivatives Incorporating Diphenylamino-Phenol Moieties
Derivatives of 1,3,5-triazine incorporating diphenylamino-phenol moieties can be synthesized by the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution.
The synthesis can be initiated by reacting cyanuric chloride with this compound. The phenolic hydroxyl group is generally more nucleophilic than the secondary amine under neutral or basic conditions, and its reaction with cyanuric chloride can be facilitated by a base such as sodium or potassium carbonate. This first substitution is typically carried out at a low temperature (e.g., 0-5 °C) in a suitable solvent like acetone (B3395972) or THF to afford a monosubstituted dichlorotriazine derivative.
Subsequently, the remaining two chlorine atoms can be substituted by reacting the intermediate with other amines or nucleophiles at elevated temperatures. For instance, reacting the dichlorotriazine intermediate with an excess of another amine at room temperature or with heating will lead to the disubstituted and ultimately trisubstituted triazine product. asianpubs.org This stepwise approach allows for the creation of a wide variety of unsymmetrically substituted 1,3,5-triazine derivatives.
Table 5: Proposed Synthesis of 1,3,5-Triazine Derivatives
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | First Nucleophilic Substitution | Cyanuric chloride, this compound | K₂CO₃, Acetone, 0-5 °C | 4,6-Dichloro-1,3,5-triazin-2-yl(3-(diphenylamino)phenyl) ether |
| 2 | Second Nucleophilic Substitution | 4,6-Dichloro-1,3,5-triazin-2-yl(3-(diphenylamino)phenyl) ether, Amine (e.g., Morpholine) | Base (e.g., DIPEA), THF, Room Temp. | 4-Chloro-6-(morpholino)-1,3,5-triazin-2-yl(3-(diphenylamino)phenyl) ether |
| 3 | Third Nucleophilic Substitution | 4-Chloro-6-(morpholino)-1,3,5-triazin-2-yl(3-(diphenylamino)phenyl) ether, Amine (e.g., Piperidine) | Base, Elevated Temp. | 4-(Morpholino)-6-(piperidino)-1,3,5-triazin-2-yl(3-(diphenylamino)phenyl) ether |
Generation of Schiff Base Derivatives
Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of this compound, Schiff base derivatives can be generated in two primary ways: by reacting the amino group of a derivative or by reacting a formylated derivative.
However, a more direct approach involves the condensation of an aldehyde with an aminophenol. rsc.orgnih.gov To synthesize a Schiff base directly from this compound, one would first need to introduce a primary amine function. A more straightforward route involves the condensation of a formylated derivative of this compound, such as 2-hydroxy-4-(diphenylamino)benzaldehyde, with a primary amine.
The reaction is typically carried out by refluxing the aldehyde and the primary amine in an alcoholic solvent, often with a catalytic amount of acid. The formation of the imine bond (C=N) is a reversible reaction, and the removal of water drives the equilibrium towards the product. The resulting Schiff bases incorporate the diphenylamino-phenol framework and can be further utilized as ligands for metal complexes or as intermediates for other organic transformations. dergipark.org.tr
Table 6: Proposed Synthesis of Schiff Base Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 2-Hydroxy-4-(diphenylamino)benzaldehyde | Aniline (B41778) | Acetic acid (catalytic) | Ethanol | 2-((Phenylimino)methyl)-4-(diphenylamino)phenol |
| 2-Hydroxy-4-(diphenylamino)benzaldehyde | 4-Methoxyaniline | Acetic acid (catalytic) | Ethanol | 2-(((4-Methoxyphenyl)imino)methyl)-4-(diphenylamino)phenol |
| 2-Hydroxy-4-(diphenylamino)benzaldehyde | Benzylamine | Acetic acid (catalytic) | Ethanol | 2-((Benzylimino)methyl)-4-(diphenylamino)phenol |
Phenolic Diphenylamine Schiff Base Syntheses
A significant class of this compound derivatives is the Schiff bases, which are formed through the condensation reaction of a primary amine with a carbonyl compound. Novel Schiff base bridged phenolic diphenylamines (SPDs) have been designed and synthesized, combining the structural features of sterically hindered phenols and diphenylamines within a single molecule. slideshare.net This approach aims to create compounds with enhanced properties. slideshare.net The synthesis typically involves the reaction of a diphenylamine derivative with an appropriate aldehyde or ketone. For instance, various diphenylamine Schiff bases have been synthesized through the condensation of diphenylamine with different aromatic aldehydes. scribd.com
One specific method involves a one-pot reaction of a Schiff base bridged phenolic diphenylamine with phenylboronic acid to produce a novel borate (B1201080) derivative. iucr.org The synthesis of N-methylene-N-phenylbenzenaminium and N-(5-oxopentylidene)-N-phenylbenzenaminium Schiff bases has also been reported, starting from formaldehyde (B43269) or glutaraldehyde (B144438) and diphenylamine. dergipark.org.tr These synthetic routes offer a versatile platform for generating a library of phenolic diphenylamine Schiff bases with varying substituents and functionalities. slideshare.netscribd.comdergipark.org.tr
Allylidene Amino Phenol-Containing Schiff Bases from Trimethinium Salts
A highly efficient method for synthesizing a novel class of allylidene amino phenol-containing Schiff bases involves the reaction of trimethinium salts with various aminophenols. rsc.org This condensation reaction is typically carried out in the presence of triethylamine (B128534) in refluxing ethanol, offering a catalyst-free condition. rsc.orgrsc.org The process has been optimized by testing different reagent sources and solvents. rsc.org This synthetic strategy has led to the successful synthesis of several new Schiff base derivatives. rsc.orggrafiati.com The structures of these newly synthesized compounds are confirmed using various spectral techniques. rsc.org
The general reaction scheme involves the condensation of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with diverse aminophenols. researchgate.net This method is noted for its simple procedure, excellent yields, and mild reaction conditions. rsc.org
Synthesis of Functionally Modified this compound Analogues
The functional modification of this compound and its analogues allows for the fine-tuning of their chemical and physical properties.
The synthesis of 2-(3'-substituted-2'-hydroxypropylamino)pyridines, which are structurally related to hydroxyethylated diphenylamino-substituted propanols, has been reported. researchgate.net These compounds are synthesized and characterized by various analytical methods. researchgate.net
Acetylation is a common method for functionalizing phenols and amines. A convenient and general method for the acetylation of alcohols, amines, phenols, and thiols has been developed that proceeds in the absence of a solvent and catalyst. mdpi.com This method involves the use of acetic anhydride (B1165640) and provides high yields of the acetylated products under mild conditions. mdpi.com The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the oxygen or nitrogen atom on the carbonyl group of acetic anhydride, followed by the elimination of acetic acid to form the corresponding ester. mdpi.com
Another approach utilizes copper(II) tetrafluoroborate (B81430) as an efficient catalyst for the acetylation of diverse phenols, alcohols, thiols, and amines with stoichiometric amounts of acetic anhydride under solvent-free conditions at room temperature. organic-chemistry.org This method is particularly useful for acid-sensitive substrates. organic-chemistry.org The preparation of acetyl derivatives is also a common step in the qualitative analysis of organic compounds for their identification. researchgate.net
Diphenylether derivatives that share structural similarities with this compound have been synthesized through various methods. One approach involves a condensation reaction between specific compounds in the presence of a base like cesium carbonate. mdpi.com Another synthetic route involves the reaction of an intermediate with substituted aromatic aldehydes through a classical Aldol condensation. mdpi.com
The synthesis of diphenylether derivatives can also be achieved through the Buchwald–Hartwig coupling reaction of a protected phenol with an aniline derivative. jst.go.jp A different strategy involves a two-step reaction starting from phenol and cyclohexene (B86901) to produce cyclohexyl phenyl ether, which is then dehydrogenated to yield diphenyl ether. wipo.int Furthermore, the synthesis of various diphenylether derivatives has been accomplished via nucleophilic substitution of a halogen with a phenol, followed by reduction of a nitro group. ias.ac.in
Acetylated Derivatives of Phenols and Amines
Advanced Purification and Characterization Methodologies for Synthesized Compounds
The purification and characterization of synthesized compounds are crucial steps to ensure their identity, purity, and structural integrity.
The synthesized derivatives of this compound are typically purified using techniques such as column chromatography over silica (B1680970) gel or recrystallization from appropriate solvents like anhydrous ethanol. researchgate.netmdpi.comdovepress.com The purity of the compounds can be monitored by Thin Layer Chromatography (TLC). mdpi.com
A comprehensive range of analytical techniques is employed for the structural characterization of these compounds. These include:
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. rsc.orgmdpi.comnih.gov
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.comnih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC/MS) are used to determine the molecular weight and fragmentation pattern of the compounds. mdpi.comnih.gov
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which helps in confirming the empirical formula. rsc.orgnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the molecular structure and stereochemistry. iucr.org
The following table provides a summary of the characterization data for a representative synthesized compound:
| Compound | Appearance | Melting Point (°C) | Yield (%) | ¹H NMR (δ ppm) | LC-MS (m/z) |
| 1-(3-Methoxy-4-phenoxyphenyl) ethanone | --- | 82-84 | 94 | 7.60, 7.36, 7.12, 7.00, 6.94, 3.83, 2.56 | 243.1032 (M+H)⁺ |
| Data sourced from dovepress.com |
Chromatographic Techniques (e.g., TLC, GC, HPLC) for Purity Assessment
Chromatographic methods are essential for the qualitative and quantitative assessment of this compound, allowing for the separation and detection of the main compound from impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing the purity of a sample. aga-analytical.com.pl For this compound, silica gel plates are commonly used as the stationary phase due to the compound's polarity. aga-analytical.com.pl The separation is achieved by varying the composition of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.
Visualization of the separated spots on the TLC plate can be achieved through several methods. Because of its aromatic nature, this compound is UV-active, meaning it will appear as a dark spot under a UV lamp. Additionally, various chemical stains can be used to visualize the compound, which is useful for detecting impurities that may not be UV-active. Given its phenolic and amine functionalities, several stains are effective. epfl.ch
Interactive Table: TLC Analysis Parameters for this compound
| Parameter | Description | Details & Examples |
|---|---|---|
| Stationary Phase | The solid adsorbent on the plate. | Silica Gel 60 F254 |
| Mobile Phase | The solvent system that moves up the plate. | Hexane/Ethyl Acetate mixtures (e.g., 7:3 v/v); Dichloromethane/Methanol (B129727) |
| Visualization | Methods to see the separated compound spots. | UV Light: View under short-wave (254 nm) UV light. Stains: - Potassium Permanganate: Reacts with the phenol and amine groups, appearing as yellow spots on a purple background. - Ferric Chloride: Forms a colored complex with phenols. - p-Anisaldehyde: A general reagent that produces colored spots upon heating. epfl.ch |
Gas Chromatography (GC)
Gas Chromatography (GC) is employed for the analysis of volatile and thermally stable compounds. While phenols can be analyzed directly, derivatization is sometimes performed to increase volatility and prevent peak tailing issues that can arise from the polar hydroxyl group. epa.gov The analysis is typically carried out using a capillary column with a non-polar or mid-polarity stationary phase.
A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. For more definitive identification of impurities, GC can be coupled with a Mass Spectrometer (GC/MS). thermofisher.comepa.gov
Interactive Table: Typical GC Parameters for Phenolic Compound Analysis
| Parameter | Description | Details & Examples |
|---|---|---|
| Column | The tube where separation occurs. | Fused-silica capillary column (e.g., 30 m x 0.25 mm) |
| Stationary Phase | The coating inside the column. | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., TG-5SilMS) thermofisher.com |
| Injector | Where the sample is introduced. | Split/Splitless injector |
| Detector | The device that measures the eluted compounds. | Flame Ionization Detector (FID) or Mass Spectrometry (MS) epa.gov |
| Carrier Gas | The gas that moves the sample through the column. | Helium or Hydrogen |
| Derivatization | Optional chemical modification to improve analysis. | Methylation or silylation of the phenolic group to increase volatility. epa.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound, particularly due to its suitability for non-volatile and thermally sensitive compounds. ambeed.com The most common mode is reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase. sielc.comosha.gov
A C18 column is a standard choice for the stationary phase. osha.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid, such as trifluoroacetic acid or phosphoric acid, to ensure sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group. sielc.comscirp.org Detection is most commonly achieved with a UV detector, set at a wavelength where the aromatic compound strongly absorbs light. scirp.org
Interactive Table: HPLC Conditions for Analysis of Phenolic Amines
| Parameter | Description | Details & Examples |
|---|---|---|
| Column | The analytical column for separation. | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) scirp.org |
| Mobile Phase | The solvent system that passes through the column. | A gradient or isocratic mixture of Acetonitrile and Water. sielc.com |
| Mobile Phase Modifier | An additive to improve peak shape. | Trifluoroacetic Acid (TFA) (0.1%) or Phosphoric Acid. sielc.comscirp.org |
| Detector | The device for detecting the compound post-separation. | UV-Vis Detector (set at an appropriate wavelength, e.g., 280 nm) scirp.org |
| Flow Rate | The speed of the mobile phase. | 1.0 mL/min |
Recrystallization Protocols for Enhanced Purity
Recrystallization is a fundamental purification technique for solid compounds, based on the principle of differential solubility. The process involves dissolving the crude material in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve a large amount of this compound at its boiling point but only a small amount at room temperature. Given the compound's structure, which includes both polar (phenol) and non-polar (diphenylamine) features, moderately polar solvents or solvent mixtures are often effective. For the related compound diphenylamine, solvents such as ethanol and acetone have been noted for purification processes. google.com
A general protocol for recrystallization involves:
Dissolving the crude this compound in a minimum amount of a suitable hot solvent.
If insoluble impurities are present, performing a hot filtration to remove them.
Allowing the hot, saturated solution to cool slowly and undisturbed, promoting the formation of pure crystals.
Collecting the purified crystals by vacuum filtration.
Washing the crystals with a small amount of cold solvent to remove any residual mother liquor.
Drying the crystals, often under a vacuum, to remove all traces of the solvent.
Interactive Table: Potential Solvents for Recrystallization of this compound
| Solvent | Polarity | Rationale for Use |
|---|---|---|
| Ethanol | Polar | Good for dissolving many organic compounds when hot and less so when cold. Effective for compounds with polar groups like phenols. google.com |
| Acetone | Polar Aprotic | A strong solvent that can be paired with a non-polar anti-solvent like hexane. google.com |
| Toluene (B28343) | Non-polar | Can be effective for less polar compounds or used in a solvent/anti-solvent system. |
| Ethanol/Water | Mixed (Polar) | The addition of water as an anti-solvent can induce crystallization from an ethanol solution. |
| Toluene/Hexane | Mixed (Non-polar) | Hexane can be added as an anti-solvent to a toluene solution to decrease solubility upon cooling. |
Chemical Reactivity and Mechanistic Investigations of 3 Diphenylamino Phenol
Redox Chemistry of 3-(Diphenylamino)phenol
The term redox (oxidation-reduction) reaction refers to a chemical reaction that involves the transfer of electrons between two species. atlanticoer-relatlantique.ca Oxidation is the loss of electrons or an increase in oxidation state, while reduction is the gain of electrons or a decrease in oxidation state. atlanticoer-relatlantique.ca The phenol (B47542) and diphenylamine (B1679370) moieties within the same molecule provide sites for both oxidation and reduction processes. Diphenylamine itself is known to be used in redox indicators, changing color upon oxidation. wikipedia.org
Phenols can be oxidized to form quinones, which are cyclic conjugated diketones. chemistrysteps.com The oxidation of phenols to quinones is a significant transformation in both synthetic organic chemistry and biological systems. mdpi.com Various oxidizing agents can be employed, including hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI), which offer a degree of regioselectivity. nih.govnih.gov Generally, the oxidation of phenols with an unblocked para-position yields p-quinones, while those blocked at the para-position or under specific conditions can yield o-quinones. chemistrysteps.comnih.gov Electrochemical methods have also been developed for the oxidation of polycyclic aromatic phenols to their corresponding quinones. beilstein-journals.org
For this compound, the position para to the hydroxyl group is substituted by the diphenylamino group. Therefore, oxidation is expected to occur at the ortho positions, leading to the formation of an ortho-quinone derivative, specifically 3-(diphenylamino)-1,2-benzoquinone. Oxidation of phenols to ortho-quinones can be achieved with reagents like IBX. nih.govnih.gov The diphenylamine portion of the molecule can also undergo oxidation, which in some cases has been shown to lead to quinone-like products. nih.gov
Table 1: Reagents for Oxidation of Phenols to Quinones
| Reagent Class | Specific Example(s) | Predominant Product Type | Citation(s) |
|---|---|---|---|
| Hypervalent Iodine(V) | o-Iodoxybenzoic acid (IBX) | o-Quinone | nih.govnih.gov |
| Hypervalent Iodine(III) | Bis(trifluoroacetoxy)iodobenzene (BTI) | p-Quinone | nih.gov |
| Nitrosodisulfonate | Fremy's Radical | p-Quinone | beilstein-journals.org |
The reduction of phenols can lead to different products depending on the reaction conditions. A relevant transformation in the context of producing "amine analogues" from phenols is reductive amination. This process converts the phenolic hydroxyl group into an amino group. For instance, diarylamines can be synthesized directly from phenols using ammonium (B1175870) formate (B1220265) as the aminating reagent in a palladium-catalyzed reaction. researchgate.net This method represents a sustainable alternative to traditional C-N coupling reactions that use aryl halides. researchgate.net In this type of reaction, this compound could theoretically be converted into N1,N1-diphenyl-1,3-benzenediamine.
Another potential reduction pathway involves the reduction of the amide functional group to an amine. While not directly applicable to the phenol group of this compound, it is a common method for synthesizing amines from carboxylic acid derivatives. organic-chemistry.org
Oxidation Pathways to Quinone Derivatives
Substitution and Coupling Reactions of the Phenol Moiety
The phenol ring is highly activated towards electrophilic attack and can participate in various coupling reactions.
Phenols are highly reactive substrates for electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the hydroxyl group. byjus.com The -OH group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In this compound, the para position relative to the hydroxyl group is already occupied. Consequently, electrophilic substitution is strongly directed to the two ortho positions (C2 and C6). The diphenylamino group is also an ortho, para-director, further activating these positions. The high reactivity of phenols often means that EAS reactions can proceed under milder conditions than those required for benzene (B151609), and sometimes without a Lewis acid catalyst. chemistrysteps.com However, this high reactivity can also lead to polysubstitution.
Nitration : The nitration of phenol with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.comsavemyexams.com Using concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com For this compound, nitration is expected to yield primarily 3-(diphenylamino)-2-nitrophenol and 3-(diphenylamino)-6-nitrophenol, and potentially dinitro-substituted products under more forceful conditions. The use of solid acid catalysts can offer improved selectivity in phenol nitration. crimsonpublishers.com
Halogenation : Phenols readily undergo halogenation. mlsu.ac.in Reaction with bromine water typically results in the formation of a white precipitate of 2,4,6-tribromophenol. byjus.comsavemyexams.com To achieve monohalogenation, the reaction is often carried out in a less polar solvent like carbon disulfide (CS₂) at low temperatures, which reduces the ionization of the phenol to the more reactive phenoxide ion. mlsu.ac.instackexchange.com In the case of this compound, monobromination would be expected to occur at the C2 or C6 position, while exhaustive bromination would likely lead to 2,6-dibromo-3-(diphenylamino)phenol.
Table 2: Electrophilic Aromatic Substitution of Phenols
| Reaction | Reagents | Expected Product(s) for Phenol | Citation(s) |
|---|---|---|---|
| Nitration | Dilute HNO₃ | o-Nitrophenol and p-Nitrophenol | byjus.comsavemyexams.com |
| Nitration | Concentrated HNO₃ / H₂SO₄ | 2,4,6-Trinitrophenol (Picric Acid) | byjus.com |
| Bromination | Br₂ in H₂O | 2,4,6-Tribromophenol | byjus.comstackexchange.com |
Oxidative cross-coupling reactions between phenols and amines are powerful methods for constructing C-N and C-C bonds, yielding valuable N-containing phenolic compounds. nih.gov These reactions are challenging because both phenols and anilines are susceptible to oxidation, which can lead to a lack of selectivity and the formation of homocoupling byproducts. nih.gov Mechanistic studies suggest that many of these couplings proceed through radical intermediates. researchgate.net
The development of metal catalysts has significantly advanced the field of oxidative amination. Catalysts based on iron, manganese, copper, and rhodium have been successfully employed. nih.govwindows.net These reactions often proceed with high regioselectivity.
An iron- and manganese-catalyzed method has been developed for the para-selective oxidative amination of phenols using primary and secondary anilines. nih.gov The reaction mechanism is believed to involve the coupling of an anilino radical with a metal-ligated phenoxyl radical. nih.gov The outcome of the reaction depends on the substituent at the para-position of the phenol. nih.gov Since the para-position of this compound is blocked, direct amination at this site is not possible. In cases where the para-position is blocked by an alkyl group, a byjus.combyjus.com-sigmatropic rearrangement can occur. nih.gov
Other studies have focused on iron-catalyzed oxidative C-N bond formation between tertiary arylamines and phenols. windows.net A proposed mechanism involves a single-electron transfer (SET) oxidation of the phenol by an iron(III) species to generate a phenoxy radical, which then attacks the amine. windows.net Given that this compound contains both a phenol and a tertiary arylamine moiety, its reactivity in such systems could be complex, potentially involving intramolecular coupling or serving as either the phenol or amine partner in an intermolecular reaction. Copper-catalyzed systems have also been used for the cross-coupling of phenols with a variety of amines. thieme-connect.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 3-(Diphenylamino)-1,2-benzoquinone |
| N1,N1-diphenyl-1,3-benzenediamine |
| 3-(Diphenylamino)-2-nitrophenol |
| 3-(Diphenylamino)-6-nitrophenol |
| 2,6-Dibromo-3-(diphenylamino)phenol |
| Aniline (B41778) |
| Benzene |
| Bromine |
| Carbon disulfide |
| Diphenylamine |
| Nitric acid |
| o-Iodoxybenzoic acid (IBX) |
| Phenol |
| Picric acid (2,4,6-Trinitrophenol) |
| 2,4,6-Tribromophenol |
| Ammonium formate |
Oxidative Cross-Coupling Reactions with Amines
Radical-Anion/Nucleophile Coupling Mechanisms
The coupling of radical anions with nucleophiles is a significant reaction pathway for aromatic compounds. In the context of molecules structurally related to this compound, such as those with phenol and amine functionalities, these mechanisms are critical in understanding their transformations.
One proposed mechanism involves the formation of a radical anion through single electron transfer (SET). beilstein-journals.org For instance, in photoredox catalysis, a photosensitizer can be excited and then quenched by a reductant to form a stable radical anion. beilstein-journals.org This radical anion can then react with an aryl halide to generate an aryl radical, which subsequently engages in C-C bond formation with a nucleophile. beilstein-journals.org
Another pathway is the SRN1-type reaction, where an aryl radical, generated from an aryl halide via an excited EDA (electron donor-acceptor) complex, adds to a nucleophile. rsc.org This process forms an adduct that can then lead to the final coupled product. rsc.org
The following table summarizes key aspects of radical-anion/nucleophile coupling mechanisms.
| Mechanism Component | Description | Key Intermediates |
| Initial Step | Formation of a radical anion, often through photoinduced electron transfer or from an EDA complex. beilstein-journals.orgrsc.org | Radical anion, Excited EDA complex. beilstein-journals.orgrsc.org |
| Radical Generation | The radical anion can induce the cleavage of a bond in another molecule (e.g., an aryl halide) to form a reactive radical. beilstein-journals.org | Aryl radical. beilstein-journals.org |
| Coupling Step | The generated radical couples with a nucleophile. beilstein-journals.orgrsc.org | Radical-nucleophile adduct. rsc.org |
| Product Formation | The adduct undergoes further steps, such as oxidation or hydrogen atom transfer, to yield the final product. beilstein-journals.orgrsc.org | Coupled product. |
Reactions Involving the Diphenylamine Core
The diphenylamine core of this compound is also susceptible to reactions, particularly with reactive oxygen species like the hydroxyl radical (•OH).
Reactions with Reactive Oxygen Species (e.g., OH Radicals)
| Reaction Mechanism with •OH | Contribution in Water |
| Hydrogen Atom Transfer | 15.4% nih.gov |
| Single Electron Transfer | 41.6% nih.gov |
| Radical Adduct Formation | 41.7% nih.gov |
Hydrogen Atom Transfer Mechanisms
Hydrogen atom transfer (HAT) is a fundamental reaction mechanism for antioxidants. researchgate.net In the case of diphenylamine, the N-H bond can be a site for hydrogen atom abstraction by radicals. The antioxidant activity of DPA and its analogues is often attributed to the secondary amine function, which can donate a hydrogen atom to a radical species, thereby forming a stabilized diphenylamino radical. researchgate.net The rate of HAT from phenols and related compounds is influenced by solvent properties, particularly the hydrogen-bond-accepting ability of the solvent. acs.orgacs.org For diphenylamine, the rate constants for hydrogen abstraction by alkoxyl radicals decrease as the solvent's hydrogen-bond acceptor strength increases. acs.org
Proton-Coupled Electron Transfer Processes
Proton-coupled electron transfer (PCET) is a mechanism where an electron and a proton are transferred in a single, concerted step or in separate, sequential steps. nih.govmdpi.com For phenolic compounds, PCET is a crucial pathway in their oxidation. nih.gov The reaction can proceed via a concerted mechanism (CPET), where the proton and electron move simultaneously, or stepwise through initial electron transfer followed by proton transfer (ET-PT) or initial proton transfer followed by electron transfer (PT-ET). nih.govdiva-portal.org The specific pathway taken depends on the reactants and the environment. acs.org For phenols, PCET reactions are important in various chemical and biological processes, often leading to the formation of a phenoxyl radical. nih.gov
Radical Adduct Formation and Subsequent Abstraction
In addition to abstracting a hydrogen atom, hydroxyl radicals can add to the aromatic rings of diphenylamine, forming an OH-adduct. nih.govresearchgate.net This is a major pathway in the reaction of DPA with •OH radicals in water. nih.gov The initially formed adduct can then undergo further reactions, such as the elimination of a water molecule to form a radical cation. dtu.dk A proposed mechanism in other systems is radical adduct formation followed by hydrogen atom abstraction (RAF-HAA), where the initial adduct reacts with a second radical. researchgate.net
Mechanistic Aspects of Derivatization Reactions
The derivatization of this compound can be achieved through various reactions, with functionalization often targeting the phenolic hydroxyl group or the aromatic rings. Understanding the mechanistic aspects of these reactions is crucial for controlling selectivity and achieving desired products.
A wide array of catalytic systems are employed in the functionalization of diphenylamine and its derivatives. For instance, palladium catalysts are widely used for C-N coupling reactions to synthesize diphenylamines from phenols and an aminating reagent. researchgate.net The functionalization can also involve oxidative cyclization. Hypervalent iodine reagents are effective in mediating the oxidative cyclization of phenol derivatives to create complex polycyclic structures. mdpi.com
In the context of late-stage functionalization of complex molecules, visible-light photocatalysis has emerged as a powerful tool. unina.it This method allows for site-specific modifications under mild conditions. For the functionalization of olefins, cationic Bismuth(III) catalysts have been shown to mimic transition metals in activating allylic C-H bonds for reaction with electrophiles. acs.org
The Chan-Lam amination reaction, which forms C-N bonds using copper catalysts, is another important method for derivatizing compounds with amine functionalities. acs.org The mechanism of this reaction is complex and can be influenced by the choice of catalyst, solvent, and base. acs.org
The following table provides a summary of various catalytic systems used in reactions relevant to the functionalization of diphenylamine derivatives.
| Reaction Type | Catalyst System | Substrate Type | Key Features |
| Phenothiazine Synthesis | Sulfur, Iodine | Diphenylamine | Fusion reaction at high temperatures. nahrainuniv.edu.iqslideshare.net |
| Carbazole Synthesis | Pd/C, Ammonium Formate | Phenol | Reductive amination followed by cyclization. researchgate.net |
| Carbazole Synthesis | V2O5, Fe(NO3)3, Ni(NO3)2, P2O5, (NH4)2MoO4, Bi(NO3)3, KCl on γ-Al2O3 | Diphenylamine | High-temperature gas-phase reaction. google.com |
| Oxidative Cyclization | Hypervalent Iodine Reagents | Phenol Derivatives | Forms complex polycyclic compounds. mdpi.com |
| C-N Cross-Coupling | Copper Catalysts | Aryl Boronic Acids, Amines | Chan-Lam amination. acs.org |
| Allylic C-H Functionalization | Cationic Bismuth(III) Complexes | Olefins | Mimics transition metal reactivity. acs.org |
This table summarizes catalytic systems for reactions involving the diphenylamine scaffold and related phenol derivatives.
Acetylation is a common derivatization reaction for phenols, including this compound, typically involving the reaction of the phenolic hydroxyl group with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This reaction can proceed under catalyst- and solvent-free conditions, offering a green chemistry approach. mdpi.com
The generally accepted mechanism for uncatalyzed acetylation involves the nucleophilic attack of the lone pair of electrons on the phenolic oxygen onto the carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetic acid as a byproduct, to yield the acetylated phenol. mdpi.com
When a catalyst is used, the mechanism can vary. In acid-catalyzed acetylations, a highly reactive acetylium ion (CH₃CO⁺) may be formed, which then rapidly reacts with the phenol. iastate.edu Base-catalyzed acetylations, for instance using 4-(dimethylamino)pyridine (DMAP), proceed through the formation of a more reactive acylpyridinium ion intermediate. utrgv.edu DMAP acts as a nucleophilic catalyst, attacking the acetic anhydride to form the acylpyridinium ion, which is then attacked by the alcohol or phenol to give the ester product. utrgv.edu
The choice of solvent can also influence the reaction rate and mechanism. While some acetylations are effective in aprotic solvents, others can be performed in aqueous media, particularly for the chemoselective acylation of amines in the presence of phenols. iastate.eduresearchgate.net
Spectroscopic and Photophysical Characterization of 3 Diphenylamino Phenol Systems
Structural Elucidation via Advanced Spectroscopic Techniques
Advanced spectroscopic methods are pivotal in confirming the molecular structure of 3-(Diphenylamino)phenol and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, diphenylamine (B1679370), in DMSO-d6 shows characteristic signals for the aromatic protons. rsc.org The protons on the phenyl rings typically appear as multiplets in the aromatic region of the spectrum. For diphenylamine, doublets are observed at δ 6.78 ppm and δ 7.05 ppm, and a triplet at δ 7.19 ppm, corresponding to the different chemical environments of the protons on the phenyl rings. rsc.org A broad singlet for the N-H proton is also observed around δ 8.12 ppm. rsc.org In derivatives of this compound, the introduction of the hydroxyl group and its position on the phenyl ring will influence the chemical shifts of the neighboring aromatic protons. For instance, in 3-dimethylaminophenol, the aromatic protons appear at shifts of δ 7.05, 6.35, 6.32, and 6.20 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For diphenylamine in DMSO-d6, signals for the aromatic carbons are observed at δ 117.3, 120.1, 129.7, and 143.9 ppm. rsc.org The chemical shifts in this compound would be expected to be similar, with an additional signal for the carbon atom attached to the hydroxyl group, which typically appears at a downfield chemical shift.
Table 1: Representative NMR Data for Diphenylamine
| Nucleus | Chemical Shift (ppm) in DMSO-d6 | Multiplicity |
| ¹H | 8.12 | br s |
| 7.19 | t | |
| 7.05 | d | |
| 6.78 | d | |
| ¹³C | 143.9 | - |
| 129.7 | - | |
| 120.1 | - | |
| 117.3 | - | |
| Data sourced from supporting information for a study on N-aryl derivatives. rsc.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the O-H, N-H, C-N, and C-O bonds, as well as vibrations from the aromatic rings.
Key vibrational bands expected for this compound include:
O-H stretching: A broad band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group. bibliotekanauki.pl
N-H stretching: A peak in the region of 3400-3300 cm⁻¹, corresponding to the secondary amine.
C-H stretching (aromatic): Signals typically appear above 3000 cm⁻¹.
C=C stretching (aromatic): Bands in the 1630-1600 cm⁻¹ and 1440 cm⁻¹ regions are indicative of the aromatic rings. bibliotekanauki.pl
C-N stretching: This vibration is expected in the fingerprint region.
C-O stretching: A band for the phenolic C-O bond would likely be observed around 1280-1270 cm⁻¹. bibliotekanauki.pl
The precise positions of these bands can be influenced by intermolecular hydrogen bonding.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3600-3200 |
| N-H Stretch (Amine) | 3400-3300 |
| C-H Stretch (Aromatic) | >3000 |
| C=C Stretch (Aromatic) | 1630-1600, 1440 |
| C-O Stretch (Phenol) | 1280-1270 |
| Data compiled from general FT-IR correlation tables and studies on phenolic compounds. bibliotekanauki.pl |
Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₈H₁₅NO), the expected molecular weight is approximately 261.32 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 261. A prominent fragmentation pattern for phenols involves the loss of a hydrogen atom to form a stable phenoxy radical, followed by the expulsion of carbon monoxide (CO). For diphenylamine, the molecular ion is typically the base peak. docbrown.info In the case of this compound, fragmentation could involve cleavage of the C-N bond or loss of the hydroxyl group.
Electrospray ionization mass spectrometry (ESI-MS) is a softer ionization technique often used for more fragile molecules. mjcce.org.mk In ESI-MS, this compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 262 or the deprotonated molecule [M-H]⁻ at m/z 260, depending on the mode of analysis. mjcce.org.mk Further fragmentation in MS/MS experiments can provide more detailed structural information.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Ionization Technique |
| [M]⁺ | 261 | EI |
| [M+H]⁺ | 262 | ESI (Positive Mode) |
| [M-H]⁻ | 260 | ESI (Negative Mode) |
| Based on the molecular formula and general principles of mass spectrometry. docbrown.infomjcce.org.mk |
Photophysical Properties and Electronic Transitions
The photophysical properties of this compound systems are largely governed by their electronic structure, which allows for various electronic transitions upon absorption of light.
UV-Visible Absorption Spectroscopy and Electronic Transitions
UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of triphenylamine (B166846) derivatives typically shows bands in the UV region. mdpi.com For triphenylamine itself, the first absorption band is attributed to a π-π* transition. acs.org
In this compound, the presence of the electron-donating amino group and the hydroxyl group, along with the phenyl rings, creates a conjugated system. The absorption spectrum is expected to show bands corresponding to π-π* and potentially n-π* transitions. The absorption of UV radiation excites electrons from the ground state to higher energy excited states. shu.ac.uk The absorption spectra of phenols and their corresponding phenolate (B1203915) anions differ, with the phenolate form typically showing a red-shifted absorption. bgu.ac.il The absorption maximum for phenol (B47542) in water is around 270 nm, while for the phenolate anion it is at 286 nm. bgu.ac.il
Derivatives of triphenylamine often exhibit intramolecular charge transfer (ICT) bands, which can be sensitive to solvent polarity. acs.org Increasing the electron-withdrawing strength of substituents on the triphenylamine backbone can lead to a bathochromic (red) shift of the ICT band. acs.org
Fluorescence Spectroscopy and Emission Characteristics
Upon absorption of light, excited molecules can relax to the ground state by emitting light, a process known as fluorescence. Triphenylamine derivatives are known for their fluorescent properties, with emission typically occurring in the blue to green region of the spectrum. rsc.org The emission wavelength can be tuned by modifying the molecular structure. rsc.org
The fluorescence of this compound is expected to be influenced by the nature of the solvent due to potential intramolecular charge transfer (ICT) character. In polar solvents, a red shift in the emission spectrum is often observed, which is indicative of a more polar excited state. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, is an important characteristic. Large Stokes shifts are often observed in molecules with significant structural rearrangement in the excited state. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also a key parameter. For some triphenylamine derivatives, high fluorescence quantum yields have been reported. researchgate.net
Table 4: General Photophysical Properties of Triphenylamine Derivatives
| Property | Typical Observation | Reference |
| Absorption Maxima (λ_abs) | UV region | acs.org |
| Emission Maxima (λ_em) | Blue-green region | rsc.org |
| Stokes Shift | Often large, solvent dependent | nih.gov |
| Fluorescence Quantum Yield | Varies with structure | researchgate.net |
Analysis of Emission Spectra (λmax) and Quantum Yields
The emission properties of diphenylamino-containing compounds are highly dependent on their molecular structure and the surrounding environment, such as the solvent. The maximum emission wavelength (λmax) and fluorescence quantum yield (ΦF or PLQY) are key parameters that characterize their performance as emitters.
For instance, a series of cationic donor-π-acceptor (D-π-A+) systems, where the diphenylamino group acts as the electron donor, exhibit a single, structureless emission band that shifts to longer wavelengths (red-shifts) as solvent polarity increases. acs.org This solvatochromic shift is indicative of a charge-transfer character in the excited state. acs.org The quantum yields for these systems vary with the solvent, as shown in the table below. acs.org
Novel deep-blue luminescent chromophores based on diphenylamino terphenyl structures have been synthesized, showing high photoluminescence quantum yields, in some cases approaching unity, in both solution and solid states. nih.gov In contrast, some complex systems, such as (E)-2-(6-(4′-(Diphenylamino)-[1,1′-biphenyl]-2-yl)- acs.orgacs.orgrsc.orgoxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)acetonitrile, may exhibit very weak fluorescence with quantum yields below 0.01. mdpi.com
The following table summarizes the photophysical data for several diphenylamino-containing compounds in various solvents.
| Compound | Solvent | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| N0 (D-A+ Pyridinium Salt) | Toluene (B28343) | 486 | 0.89 | acs.org |
| N0 (D-A+ Pyridinium Salt) | CH2Cl2 | 525 | 0.68 | acs.org |
| N0 (D-A+ Pyridinium Salt) | CH3CN | 555 | 0.03 | acs.org |
| N1 (D-π-A+ Pyridinium Salt) | Toluene | 516 | 0.99 | acs.org |
| N1 (D-π-A+ Pyridinium Salt) | CH2Cl2 | 563 | 0.82 | acs.org |
| N1 (D-π-A+ Pyridinium Salt) | CH3CN | 595 | 0.10 | acs.org |
| Diphenylamino Terphenyl (3a) | Toluene | 399 | 0.98 | nih.gov |
| Diphenylamino Terphenyl (3b) | Toluene | 400 | 0.99 | nih.gov |
| Diphenylamino Terphenyl (3c) | Toluene | 392 | 0.79 | nih.gov |
| Diphenylamino Terphenyl (3d) | Toluene | 390 | 0.14 | nih.gov |
| DPABME | Ethanol (B145695) | ~490 | Not specified | yu.edu.jo |
| DPABME | Acetonitrile (B52724) | ~480 | Not specified | yu.edu.jo |
| DPABME | n-Butylchloride | ~420 | Not specified | yu.edu.jo |
Influence of Substituents and Conjugation on Emission
The emission properties of diphenylamino systems can be systematically tuned by introducing various substituents or extending the π-conjugated framework. acs.org In donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures, the diphenylamino group typically serves as the electron donor. acs.orgresearchgate.net
The electronic nature of substituents attached to the diphenylamino moiety has a profound effect on the emission wavelength. acs.org In a study of 3,9-bis(p-(R)-diphenylamino)perylene systems, introducing electron-donating groups (e.g., -Me, -OMe) or electron-withdrawing groups (e.g., -F, -CN) at the para-position of the phenyl rings systematically controlled the energy band gaps. acs.org This allowed for the efficient tuning of emission colors from green to red, with the emission spectra correlating well with the Hammett substituent constants (σp). acs.org Generally, stronger electron-donating groups lead to a red-shift in the emission spectrum due to the stabilization of the charge-separated excited state. rsc.org For instance, the incorporation of methoxy (B1213986) (-OMe) and dimethylamino (-NMe2) groups has been shown to enhance fluorescence intensity. rsc.org
Similarly, in azacyanine dyes, electron-donating groups like methoxy or ethoxy led to higher quantum yields compared to the parent compound, while electron-withdrawing groups resulted in lower quantum yields. nih.gov The introduction of methoxy groups into the structure of aromatic amines can also lead to a decrease in their ionization potentials, an important factor in the design of organic light-emitting diodes (OLEDs). researchgate.net The position of the substituent is also critical; para-methoxy substituted derivatives often show a stronger influence compared to ortho- or meta-substituted ones. researchgate.net
Extending the π-conjugation, for example by introducing a central benzene (B151609) ring in a symmetric D-A-D molecule, can also significantly impact the photophysical properties by increasing the charge transfer distance. rsc.org
Intramolecular Charge Transfer (ICT) Phenomena in Diphenylamino-Containing Systems
Intramolecular charge transfer (ICT) is a fundamental process in molecules that contain both an electron donor (D) and an electron acceptor (A) unit, often connected by a π-conjugated bridge. researchgate.netossila.com Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a significantly larger dipole moment than the ground state. ossila.com
The diphenylamino group is a potent electron donor and is frequently used to construct molecules that exhibit ICT. acs.orgresearchgate.net In these D-A systems, the ICT process involves the redistribution of electron density from the diphenylamino moiety to the acceptor part of the molecule. rsc.org A key characteristic of compounds undergoing ICT is a pronounced solvatochromism, where the emission spectrum shows a significant red-shift as the polarity of the solvent increases. acs.orgrsc.org This is due to the stabilization of the highly polar ICT excited state by polar solvent molecules. acs.org
For example, symmetric 1,3,4-oxadiazole (B1194373) derivatives substituted with diphenylamine groups show a very large red shift in their emission spectra (up to 140 nm) with increasing solvent polarity, indicating a substantial charge transfer in the excited state. rsc.org Theoretical calculations for these molecules confirm that electrons are transferred from the terminal diphenylamine groups to the central acceptor rings. rsc.org
In some systems, the charge transfer process can be more complex. For instance, P-(N,N-diphenylamino)benzoic acid methyl ester (DPABME) exhibits competition between a normal fluorescence band and a red-shifted ICT band, which is attributed to a twisted intramolecular charge transfer (TICT) state. yu.edu.jo The TICT state involves a rotational twisting around the bond connecting the donor and acceptor, leading to a more complete charge separation. ossila.com The relative intensity of these two emission bands is highly dependent on the solvent environment. yu.edu.jo Lippert-Mataga plots, which correlate the Stokes shift to solvent polarity, are often used to confirm and quantify the charge-transfer character of the excited state. acs.org
Singlet Oxygen Generation Efficiency
Compounds containing the diphenylamino moiety can act as photosensitizers, which upon light absorption can transfer their energy to molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).
Porphyrin derivatives functionalized with diphenylamino groups have demonstrated good performance as singlet oxygen sensitizers. For example, porphyrin derivatives bearing four diphenylamino group-containing benzothiadiazole chromophores at the meso positions were shown to be efficient singlet oxygen generators under one-photon excitation. The measured singlet oxygen quantum yields (ΦΔ) in toluene for two such derivatives were 0.68 and 0.65, which are comparable to that of the well-known photosensitizer tetraphenylporphyrin (B126558) (TPP).
However, the molecular architecture can also lead to competing deactivation pathways that reduce the efficiency of singlet oxygen generation. researchgate.net In certain C60-diphenylaminofluorene (DPAF) conjugates, a low rate of singlet oxygen production was observed in aqueous solutions. researchgate.net This was attributed to the occurrence of a competitive and ultrafast intramolecular electron transfer from the diphenylamino-fluorene donor to the C60 cage acceptor. researchgate.net This electron transfer process effectively quenches the excited state required for energy transfer to molecular oxygen, thus diminishing the singlet oxygen generation efficiency. researchgate.net
The following table presents singlet oxygen quantum yields for selected diphenylamino-containing compounds.
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|
| Porphyrin-BTD-DPA (1a) | Toluene | 0.68 | |
| Porphyrin-BTD-DPA (1b) | Toluene | 0.65 |
Theoretical and Computational Chemistry Studies of 3 Diphenylamino Phenol
Quantum Mechanical and Molecular Modeling Approaches
Density Functional Theory (DFT) has been a cornerstone in elucidating the ground state properties of 3-(Diphenylamino)phenol. Through DFT calculations, researchers have been able to predict and analyze the molecule's equilibrium geometry, bond lengths, and bond angles with a high degree of accuracy. These computational models have revealed the non-planar structure of the molecule, characterized by the twisting of the phenyl rings relative to the amino-phenol core. This structural feature has significant implications for the molecule's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The distribution of electron density, as calculated by DFT, indicates that the HOMO is primarily localized on the diphenylamino moiety, while the LUMO is distributed across the phenol (B47542) ring. This separation of the frontier molecular orbitals is a key factor in the charge transfer characteristics of the molecule upon photoexcitation. Computed values obtained by Density Functional Theory have shown good agreement with experimental results. lookchem.com
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) has been widely employed. TD-DFT calculations allow for the prediction of the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum of the molecule. These studies have been instrumental in identifying the nature of the electronic transitions, confirming that the lowest energy absorption band corresponds to a transition from the HOMO to the LUMO, possessing a significant intramolecular charge transfer (ICT) character. Furthermore, TD-DFT has been used to map the potential energy surfaces of the excited states, providing a theoretical framework for understanding the subsequent relaxation pathways, including fluorescence and non-radiative decay processes.
To accurately model the behavior of this compound in a condensed phase, such as in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been utilized. In this approach, the this compound molecule is treated with a high level of quantum mechanical theory (the QM region), while the surrounding solvent molecules are described using a more computationally efficient molecular mechanics force field (the MM region). This method allows for the explicit inclusion of solvent effects, which can have a profound influence on the electronic structure and photophysical properties of the solute. QM/MM simulations have been particularly valuable in studying the solvent-solute interactions, such as hydrogen bonding, and their impact on the excited-state dynamics and proton transfer processes.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Elucidation of Excited-State Proton Transfer Mechanisms
One of the most fascinating aspects of this compound's photochemistry is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity of the phenolic proton and the basicity of the amino nitrogen are significantly altered, creating a driving force for the proton to transfer from the hydroxyl group to the nitrogen atom. Theoretical studies have been crucial in mapping out the potential energy surfaces of the excited state, revealing the reaction pathway for this proton transfer. These calculations have identified the transition state for the ESIPT process and have shown that the transfer can proceed through a "proton wire" mechanism, where solvent molecules can mediate the proton transfer.
The efficiency and dynamics of the ESIPT process in this compound are highly sensitive to the surrounding environment, particularly the polarity of the solvent. Computational studies have systematically investigated this dependence. In non-polar solvents, the intramolecular hydrogen bond between the hydroxyl group and the amino nitrogen is more pronounced, facilitating a direct and rapid ESIPT. As the polarity of the solvent increases, the solvent molecules can compete for hydrogen bonding with the solute, potentially disrupting the intramolecular hydrogen bond and hindering the direct ESIPT pathway. In protic solvents, a solvent-assisted proton transfer mechanism can become dominant. Theoretical models have successfully captured these trends, showing how the relative energies of the locally excited and proton-transferred tautomer states are modulated by the solvent environment. Polarity graphs and mathematically calculated charge transfer descriptors have been shown to be in good correlation with observed trends. lookchem.com
Cooperative and Sequential Excited-State Double Proton Transfer (ESIDPT)
Theoretical studies on molecules with structural similarities to this compound, which possess dual intramolecular hydrogen bonds, indicate the potential for Excited-State Intramolecular Double Proton Transfer (ESIDPT). acs.org This process can occur through either a cooperative, asynchronous mechanism with a minimal energy barrier or a stepwise pathway. acs.org
In a stepwise mechanism, photo-excitation to the first excited state (S1) can trigger an ultrafast proton transfer from one donor group to a nearby acceptor, forming an intermediate structure. global-sci.com This is often followed by a second proton transfer across another hydrogen bond, which may have a low potential energy barrier. global-sci.com For instance, in related systems, the first proton transfer can be essentially barrierless, while the second involves surmounting a small energy barrier. global-sci.com The entire process is reversible, with the molecule returning to its initial configuration in the ground state after the excited-state dynamics are complete. global-sci.com The strengthening of intramolecular hydrogen bonds upon photo-excitation is a critical factor that facilitates the ESIDPT reaction. researchgate.net
Role of Hydrogen Bonding in Photophysical Properties
Hydrogen bonding plays a pivotal role in the photophysical properties of phenolic compounds like this compound. researchgate.net The intramolecular O-H···N hydrogen bond is particularly significant. Upon excitation from the ground state (S0) to the first excited state (S1), this hydrogen bond is typically strengthened. researchgate.netresearcher.life This phenomenon is evidenced by computational analyses of geometrical parameters and infrared (IR) vibrational spectra. researcher.life
Studies on analogous molecules show that in the S1 state, the bond length of the proton-donating group (like O-H) increases, while the distance between the hydrogen and the acceptor atom (like N) decreases. tandfonline.com This strengthening of the hydrogen bond acts as a driving force for Excited-State Intramolecular Proton Transfer (ESIPT). tandfonline.com The rearrangement of electron density, as visualized through frontier molecular orbitals (FMOs) and charge density difference (CDD) maps, further confirms that photo-excitation induces a charge redistribution that promotes proton transfer. researcher.lifetandfonline.com
The polarity of the surrounding solvent can also influence these hydrogen bonding interactions. While increased solvent polarity can sometimes hinder the ESIPT process, the recombination of charge density induced by photoexcitation remains a key positive factor for the proton transfer reaction. tandfonline.com Far-infrared spectroscopy has been identified as a direct method for probing intramolecular hydrogen-bond interactions, with specific vibrational modes being diagnostic for the strength and geometry of the hydrogen bond. nih.gov
Computational Insights into Reaction Mechanisms and Kinetics
Computational chemistry provides essential tools to elucidate the reaction pathways and kinetics of this compound, particularly its reactions with radicals.
Reaction Mechanism Studies (e.g., Radical Reactions with OH Radicals)
The reaction of this compound with hydroxyl (•OH) radicals is complex, drawing on the reactivity of both its phenol and diphenylamine (B1679370) moieties. Quantum chemical calculations on the parent diphenylamine (DPL) molecule show that its reaction with •OH radicals in an aqueous environment can proceed through multiple mechanisms: hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF). nih.gov For DPL, the dominant pathways are SET and RAF, each contributing significantly, while the HAT mechanism plays a lesser role. nih.gov
Similarly, studies on phenol oxidation by •OH radicals indicate that the initial reaction involves the addition of the •OH radical to the aromatic ring, primarily at the ortho and para positions, which is consistent with experimental observations. nih.gov For this compound, reaction with •OH could therefore involve:
Hydrogen Atom Transfer (HAT): Abstraction of the hydrogen atom from the phenolic -OH group or the N-H group of the diphenylamine moiety.
Radical Adduct Formation (RAF): Addition of the •OH radical to various positions on the aromatic rings. nih.govresearchgate.net
The antioxidant behavior of diphenylamine and its derivatives begins with the formation of a diphenylamino radical through the loss of a hydrogen atom. researchgate.net
Calculation of Thermodynamic Parameters (e.g., Bond Dissociation Energies)
Bond Dissociation Enthalpy (BDE) is a critical thermodynamic parameter for predicting the antioxidant capacity of a compound, as it quantifies the energy required for homolytic cleavage of a bond. researchgate.net A lower BDE for an X-H bond (where X is O or N) indicates a greater propensity to donate a hydrogen atom to scavenge free radicals. acs.org
For this compound, the relevant BDEs are for the phenolic O-H bond and the amine N-H bond.
O-H BDE: The experimental BDE for the O-H bond in the parent phenol molecule is approximately 87.3-88.7 kcal/mol. mdpi.com Substituents on the phenol ring significantly influence this value; electron-donating groups generally lower the BDE, while electron-withdrawing groups increase it. acs.orgmdpi.com
N-H BDE: The calculated gas-phase BDE for the N-H bond in diphenylamine is around 76.7 kcal/mol. acs.org This is considerably lower than the O-H BDE in phenol, suggesting the N-H group is a more likely site for hydrogen atom donation.
The presence of the electron-donating diphenylamino group at the meta position of the phenol ring is expected to influence the O-H BDE. mdpi.com Similarly, the hydroxyl group on one of the phenyl rings of diphenylamine will affect the N-H BDE.
| Compound | Bond | BDE (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Phenol | O-H | 87.3 ± 1.5 | Experimental (Photoacoustic Calorimetry) | mdpi.com |
| Phenol | O-H | 89.0 ± 1.0 | Computational (CBS-APNO) | researchgate.net |
| Diphenylamine | N-H | 76.7 | Computational (M05-2X/6-311++G(d,p)) | acs.org |
Determination of Kinetic Parameters (e.g., Rate Constants) using Transition State Theory
Transition State Theory (TST) is a fundamental theoretical framework used to calculate the rate constants of chemical reactions. numberanalytics.comnumberanalytics.com TST postulates that reactants proceed to products through a high-energy intermediate known as the transition state. uomustansiriyah.edu.iq The rate constant (k) is determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. numberanalytics.com
| Reaction | Environment | Rate Constant (M-1s-1) | Method | Reference |
|---|---|---|---|---|
| Diphenylamine + •OH | Water (pH = 3-14) | 1.95 x 1010 | Computational (Quantum Chemical) | nih.gov |
| Diphenylamine + •OH | Water | 1.00 x 1010 - 1.36 x 1010 | Experimental | nih.gov |
| Phenol + H | Gas Phase (295 K) | (2.5 ± 1.5) × 10-13 cm3molecule-1s-1 | Experimental | rsc.org |
Structure-Property Relationship (SPR) and Drug Design Initiatives
The study of Structure-Property Relationships (SPR) and Quantitative Structure-Activity Relationships (QSAR) is fundamental in modern drug design. azolifesciences.comphiladelphia.edu.jo These approaches aim to correlate a molecule's structural or physicochemical properties with its biological activity, guiding the optimization of lead compounds to enhance potency and reduce toxicity. azolifesciences.comphiladelphia.edu.jo
For a molecule like this compound, its utility in drug design could be explored through several avenues:
Antioxidant Activity: The thermodynamic and kinetic data suggest that the diphenylamine moiety, in particular, has potent radical-scavenging capabilities due to its relatively low N-H BDE. acs.org This makes the compound and its derivatives potential candidates for development as antioxidants to combat oxidative stress.
Molecular Scaffolding: The core structure can be chemically modified to optimize interactions with a biological target. Computational methods like molecular docking and QSAR can be employed to predict how modifications would affect binding affinity and other pharmacological properties. azolifesciences.comphiladelphia.edu.jo Properties such as molecular polarizability, which influences binding affinity, and thermodynamic characteristics are crucial inputs for these models. nih.gov
Computational tools are invaluable in this process, allowing for the in silico screening and characterization of derivatives to efficiently identify promising candidates before undertaking expensive and time-consuming synthesis and testing. azolifesciences.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. acs.org These models are built upon the principle that the structure of a molecule inherently determines its properties. By developing a mathematical relationship, QSPR can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. ncl.ac.uknih.gov
The development of a QSPR model involves several key steps. First, a dataset of molecules with known properties is collected. Then, for each molecule, a set of numerical values known as "descriptors" are calculated. These descriptors can encode various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. acs.org Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is then created that links these descriptors to the observed property. jmaterenvironsci.com The predictive power of the model is rigorously tested through internal and external validation techniques. nih.gov
In another study concerning diphenylamine derivatives, QSAR (a subset of QSPR focused on biological activity) was used to design novel antioxidants. grafiati.com This research employed machine learning and quantum mechanics to establish a relationship between the molecular structure of diphenylamine derivatives and their antioxidant activity, measured by the octanol-water partition coefficient (LogKow). grafiati.com The resulting models successfully guided the design of new compounds with potentially enhanced antioxidant properties. grafiati.com Similarly, 3D-QSPR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to diphenylamine-containing compounds to understand their structure-activity relationships for antitubercular activity. chemsrc.com
For a hypothetical QSPR study of this compound and its analogs, a range of descriptors would be calculated to model a property such as antioxidant capacity or solubility. An illustrative set of these descriptors is presented in the table below.
Table 1: Illustrative Descriptors for a QSPR Study of this compound
| Descriptor Class | Specific Descriptor Example | Property Modeled |
|---|---|---|
| Topological | Molecular Connectivity Index | Shape and size of the molecule |
| Geometrical | Molecular Surface Area | Steric interactions and solubility |
| Quantum-Chemical | HOMO/LUMO Energies | Reactivity and electronic properties |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |
| Electronic | Dipole Moment | Polarity and intermolecular forces |
By analyzing the contribution of each descriptor, researchers could predict which structural modifications to the this compound scaffold would be most effective in enhancing a desired property, thus facilitating a more targeted and efficient design process.
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is most commonly used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. researchgate.net The primary goal of molecular docking is to identify the binding mode and affinity of the ligand, providing insights into its potential biological activity. grafiati.com
The process involves placing the ligand in various conformations and positions within the binding site of the protein. A "scoring function" is then used to evaluate the fitness of each pose, estimating the binding free energy. Lower scores typically indicate a more favorable binding interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net
While specific molecular docking studies for this compound are not prominent in the available literature, numerous studies have been conducted on structurally similar diphenylamine derivatives, targeting a variety of enzymes implicated in diseases like cancer. These studies serve as excellent examples of how this methodology can be applied.
For instance, several novel series of diphenylamine derivatives have been synthesized and docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. researchgate.netgrafiati.com EGFR is a well-known target in cancer therapy, and these studies have shown that diphenylamine-based compounds can form crucial hydrogen bonds with key amino acid residues like Met793, mimicking the binding of known inhibitors. researchgate.net In another example, fluorinated diphenylamine chalcone (B49325) derivatives were evaluated as potential antimalarial and anticancer agents. nih.gov Molecular docking simulations revealed that these compounds could effectively interact with the active site of the Plasmodium falciparum enzyme Falcilysin, as well as with protein kinases relevant to cancer, confirming their potential as therapeutic leads. nih.gov
The findings from these types of studies are often summarized in a table that details the ligand, the protein target, and the nature of the predicted interactions.
Table 2: Representative Molecular Docking Studies of Diphenylamine Derivatives
| Compound Class | Protein Target | Key Interacting Residues | Predicted Activity | Reference |
|---|---|---|---|---|
| Diphenylamine-2,4'-dicarboxamides | EGFR Tyrosine Kinase | Met793 (H-bond) | Anticancer | researchgate.net |
| 2,4'-bis Substituted Diphenylamines | EGFR Tyrosine Kinase | Not specified | Anticancer | grafiati.com |
| Fluorinated Diphenylamine Chalcones | Falcilysin (P. falciparum) | Not specified | Antimalarial | nih.gov |
These studies demonstrate the utility of molecular docking in rational drug design. By understanding how compounds like this compound or its derivatives might bind to specific biological targets, scientists can computationally screen virtual libraries of molecules and prioritize the most promising candidates for synthesis and further experimental testing, saving significant time and resources.
Advanced Applications and Functional Materials Derived from 3 Diphenylamino Phenol
Applications in Organic Electronics and Photonics
The field of organic electronics and photonics utilizes organic materials for their electronic and light-interacting functionalities. umu.se The diphenylamino group within 3-(Diphenylamino)phenol is a strong electron donor and facilitates charge transport, making it a valuable component in materials designed for electronic devices. evitachem.compreprints.org
Development of High-Efficiency Emitting Materials
Derivatives of this compound are instrumental in the creation of highly efficient emitting materials for organic light-emitting diodes (OLEDs). evitachem.com These materials often employ a donor-acceptor (D-A) architecture to achieve specific photophysical properties. matilda.science For instance, coumarin (B35378) derivatives incorporating a 7-N,N-diphenylamino group have been synthesized and show promise as green dopants in OLED devices due to their electroluminescence, power efficiencies, and thermal stability. researchgate.net
The strategy of using a dopant/host system is a common approach to tune the emission color and enhance the efficiency of OLEDs. 20.210.105 By incorporating a small amount of a dopant, such as a derivative of this compound, into a host material, energy transfer and charge trapping can lead to efficient light emission from the dopant. 20.210.105 This has been successfully demonstrated with polyfluorene polymers doped with a 4-(N,N-diphenyl)amino-1,8-naphthalimide green dopant, resulting in high photoluminescence quantum yields and efficient green light emission in single-layer devices. 20.210.105
Furthermore, the development of materials exhibiting thermally activated delayed fluorescence (TADF) has opened new avenues for achieving high efficiency in OLEDs. These materials can convert non-emissive triplet excitons into emissive singlet excitons, leading to significantly higher external quantum efficiencies (EQEs). mdpi.com The twisted structure inherent to many diphenylamino derivatives can facilitate this process. mdpi.com Research into 2-(2'-hydroxyphenyl)oxazoles containing triphenylamine (B166846) (TPA) moieties has yielded materials with high EQEs for both white and sky-blue emitting OLEDs, demonstrating the potential of these structures in advanced lighting technologies. rsc.org
Table 1: Performance of Selected Emitting Materials Derived from Diphenylamino Structures
| Material Type | Application | Key Performance Metrics |
| Polyfluorene with DPAN dopant | Green emitting polymer | Luminance efficiency: 7.43 cd/A; CIE coordinates: (0.26, 0.58) 20.210.105 |
| 2-(2'-hydroxyphenyl)oxazole with one TPA | White light-emitting material | External Quantum Efficiency (EQE): up to 5.3% rsc.org |
| 2-(2'-hydroxyphenyl)oxazole with two TPAs | Sky-blue emitting material | External Quantum Efficiency (EQE): 8.0% rsc.org |
Design of Ultraviolet Absorbers
Phenolic compounds, including derivatives of this compound, are effective ultraviolet (UV) absorbers. wikipedia.org They can absorb UV radiation and dissipate the energy through non-destructive processes, thereby protecting materials from degradation caused by sunlight. pops.int Benzotriazole UV absorbers, for example, are used in a variety of applications, including surface coatings and plastics, to prevent discoloration and weathering. pops.intacs.org The loading of these UV absorbers in plastics is typically between 0.1% and 1% by mass. pops.int The mechanism of action involves the absorption of UV light by chromophores present in the phenolic structure. wikipedia.org
Integration into Materials for Enhanced Electronic and Photophysical Properties
The integration of the this compound motif into larger molecular structures is a key strategy for enhancing electronic and photophysical properties. The diphenylamino group acts as a potent electron-donating moiety, which can be paired with electron-accepting units to create molecules with tailored intramolecular charge transfer (ICT) characteristics. preprints.orgmatilda.science This "push-pull" effect is fundamental to tuning the energy levels and optical properties of materials for applications in organic electronics. mdpi.comencyclopedia.pub
For example, the synthesis of perylene-based donor-acceptor-donor (D-A-D) compounds, where diphenylamine (B1679370) derivatives serve as the donors, has allowed for systematic control over the energy band gaps and efficient tuning of emission colors from green to red. matilda.science Similarly, theoretical studies on fluorophores like 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol have shown that the photophysical properties and excited-state dynamics are significantly influenced by the surrounding solvent polarity, highlighting the tunability of these systems. tandfonline.comresearchgate.net The introduction of a diphenylamino group has been shown to be an effective method for modifying the luminescent properties of phosphorescent materials. preprints.org
Contributions to Biomedical Research and Bioactive Agents
The inherent chemical properties of the phenol (B47542) and diphenylamine groups also lend themselves to applications in biomedical research, particularly in the study and mitigation of oxidative stress.
Evaluation of Antioxidant Activity and Mechanisms of Oxidative Stress Inhibition
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.govarchivesofmedicalscience.com Phenolic compounds are a major class of antioxidants that can inhibit oxidation and scavenge free radicals. wikipedia.orgresearchgate.net The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group, which is a key mechanism for neutralizing free radicals. researchgate.net
The diphenylamino moiety contributes to the antioxidant capacity of its derivatives. encyclopedia.pub The mechanism of free radical scavenging by antioxidants is a crucial process for inhibiting lipid peroxidation and protecting biological systems from damage. mdpi.comencyclopedia.pub The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate the antioxidant activity of compounds. mdpi.comencyclopedia.pub In this assay, antioxidants donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. encyclopedia.pub
Studies on diphenylamine-related compounds have demonstrated their effectiveness as scavengers of carbon-centered radicals. researchgate.net The antioxidant activity of phenolic compounds is influenced by their chemical structure, including the number and position of hydroxyl groups. nih.gov The presence of electron-donating groups, such as the diphenylamino group, can enhance the radical scavenging ability. encyclopedia.pub The antioxidant mechanism involves the termination of radical chain reactions, thereby preventing the propagation of oxidative damage. wikipedia.org
Free Radical Scavenging Capabilities
Exploration of Osteoblastogenic and Osteogenic Effects through CDK8 Inhibition
Role in Chemical Stabilization Technologies
Beyond biomedical applications, the chemical properties of diphenylamine and its derivatives are harnessed in industrial settings, particularly for their stabilizing effects.
Diphenylamine (DPA) is a widely used and effective stabilizer for nitrocellulose-based propellants. nih.govdtic.miljes.or.jp Nitrocellulose is inherently unstable and undergoes autocatalytic decomposition, releasing nitrogen oxides that can lead to degradation and even explosions. dtic.mil Diphenylamine functions by scavenging these nitrogen oxides (NOx), thereby interrupting the decomposition cycle. jes.or.jp The reaction of DPA with NOx forms various nitro and nitroso derivatives, effectively neutralizing the catalysts of decomposition. dtic.miljes.or.jp
The effectiveness of DPA as a stabilizer is dependent on its concentration; however, excessive amounts (e.g., over 2.5%) can be detrimental to the nitrocellulose itself. dtic.mil The stabilizing action of DPA has been studied for over a century, with its use in propellants becoming widespread by the early 20th century. dtic.mil While effective, the use of DPA has prompted research into alternatives due to the potential formation of carcinogenic N-nitroso derivatives. Phenolic compounds have also been investigated as stabilizers, working by trapping radicals generated during the degradation of nitrocellulose. jes.or.jpgoogle.com
Development of Thermostable Lubricant Antioxidants
The dual functionality of this compound, possessing both a phenolic hydroxyl group and a diphenylamine moiety, has spurred significant research into its derivatives as high-performance, thermostable antioxidants for lubricating oils. The core principle behind this application is the concept of intramolecular synergism, where the combined antioxidant effects of the phenol and amine groups within a single molecule surpass the performance of individual antioxidant additives or their simple mixtures. reading.ac.uk
It is a well-established practice to add antioxidants like sterically hindered phenols and diphenylamines to lubricants to enhance their oxidative stability. reading.ac.uk When used together, these components can exhibit a cooperative action, known as a synergistic effect, that provides greater protection than the sum of their individual contributions. reading.ac.uk Researchers have sought to maximize this synergy by designing bifunctional antioxidants where these two crucial moieties are chemically bonded into a single structure. reading.ac.uk This approach not only enhances antioxidant efficiency but can also improve thermal stability at elevated temperatures due to the increased molecular weight. reading.ac.uk
A significant advancement in this area is the development of alkylated 3-hydroxydiphenylamines. google.comgoogleapis.com These compounds, which are derivatives of this compound, are specifically engineered to provide exceptional oxidation protection and deposit control for lubricants used in demanding environments such as automobile engines and wind turbines. google.comgoogleapis.com The structure involves a diphenylamine core with a hydroxyl group at the 3-position on one phenyl ring and one or more alkyl groups on the other. google.comgoogleapis.com The alkyl chains, often with four or more carbon atoms, enhance the solubility of the antioxidant in hydrocarbon-based lubricant oils. reading.ac.ukgoogle.comgoogleapis.com
The synthesis of these advanced antioxidants can be achieved through various methods. One approach involves the palladium-catalyzed Buchwald-Hartwig amination to form the core diphenylamine structure, followed by further modifications. reading.ac.uk Another patented method involves the direct reaction of starting materials like 4-hexylresorcinol with nonylaniline at high temperatures (e.g., 220°C) in the presence of a catalyst like basic alumina (B75360) to produce the alkylated 3-hydroxydiphenylamine (B363952) derivative. google.com
The performance of these novel antioxidants is evaluated using techniques such as pressurized differential scanning calorimetry (PDSC) to measure the oxidation induction time (OIT) and oxidation onset temperature (OOT). A higher OIT and OOT indicate superior antioxidant performance and thermal stability. Research on analogous mixed amine-phenol structures has demonstrated a significant increase in these parameters compared to commercial antioxidants. reading.ac.uk
Table 1: Representative Alkylated 3-Hydroxydiphenylamine Antioxidant Structures and Properties This table is generated based on data from analogous structures and patent literature to illustrate the concept.
| Compound Structure (Conceptual) | Key Features | Typical Application Concentration (wt%) | Performance Indicator |
|---|---|---|---|
| Alkylated this compound | Hydroxyl group at the meta-position; Long-chain alkyl groups for oil solubility. | 0.1 - 5.0 google.com | Excellent oxidation protection and deposit control. google.comgoogleapis.com |
| Bifunctional Amine-Phenol Antioxidant | Combines sterically hindered phenol and diphenylamine moieties. reading.ac.uk | ~0.5 reading.ac.uk | Significantly improved Oxidation Induction Time (OIT) and Oxidation Onset Temperature (OOT) compared to individual antioxidants. reading.ac.uk |
Utility as Precursors and Reagents in Complex Organic Syntheses
The unique structure of this compound, featuring a nucleophilic secondary amine, a reactive phenol ring, and two additional phenyl rings, makes it a versatile precursor and reagent for complex organic syntheses. The presence of multiple distinct functional sites allows for a range of chemical transformations, enabling the construction of more complex molecules for applications in pharmaceuticals, materials science, and fine chemicals. chemistryviews.orgnumberanalytics.com
The reactivity of this compound can be considered in terms of its constituent parts: the phenol group, the diphenylamine moiety, and the aromatic rings.
Reactions at the Phenol Group: The hydroxyl (-OH) group is a key functional handle. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The activation of the hydroxyl group, for instance, by converting it into a triflate or a nonaflate, transforms it into an excellent leaving group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds at that position. mdpi.com
Reactions at the Diphenylamine N-H Group: The secondary amine is nucleophilic and can participate in various bond-forming reactions. It can be deprotonated to form an amide anion, which can then be used in N-arylation or N-alkylation reactions to introduce a third substituent on the nitrogen atom, leading to the synthesis of triarylamines or other complex tertiary amines. acs.org
Electrophilic Substitution on the Aromatic Rings: The hydroxyl and amino groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions of their respective rings. chemguide.co.uk The lone pair of electrons on both the oxygen and nitrogen atoms increases the electron density of the benzene (B151609) rings, making them highly susceptible to electrophilic substitution reactions such as halogenation (e.g., bromination), nitration, and Friedel-Crafts reactions under mild conditions. chemguide.co.uksavemyexams.com This allows for the selective introduction of new functional groups onto the aromatic framework, which can then be used for further synthetic elaborations. For instance, the formation of a diazonium salt from an amino group (after potential nitration and reduction) is a gateway to a wide array of other functional groups. savemyexams.com
The strategic and sequential modification of these different reactive sites makes this compound a valuable building block. For example, one could first protect the phenol group, perform an electrophilic substitution on one of the phenyl rings, and then carry out a coupling reaction at the N-H position. This controlled, stepwise functionalization is a cornerstone of modern organic synthesis for building complex molecular architectures. numberanalytics.com The synthesis of novel derivatives of 4-chloro-3,5-dimethyl phenol using Suzuki reactions showcases how phenolic structures can be elaborated into more complex molecules. researchgate.net Similarly, the ability to perform amination reactions with various N-alkyl aniline (B41778) derivatives highlights the synthetic potential of the amine functionality. acs.org
Table 2: Potential Synthetic Transformations of this compound This table outlines the potential reactivity based on general chemical principles of the functional groups present in the molecule.
| Functional Group | Reaction Type | Reagents & Conditions | Resulting Structure |
|---|---|---|---|
| Phenolic -OH | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | O-Alkyl ether derivative |
| Phenolic -OH | Suzuki-Miyaura Coupling (after activation to -OTf) | Aryl boronic acid, Pd catalyst, Base mdpi.com | Aryl-substituted diphenylamine |
| Amine N-H | N-Arylation | Aryl halide, Pd catalyst, Base (Buchwald-Hartwig) reading.ac.uk | Triarylamine derivative |
| Aromatic Rings | Bromination | Bromine water chemguide.co.uk | Polybrominated derivative |
Future Research Directions and Translational Challenges for 3 Diphenylamino Phenol
Innovations in Green Synthetic Chemistry for 3-(Diphenylamino)phenol and its Analogues
The development of environmentally benign and efficient synthetic routes is paramount for the widespread adoption of this compound and its analogues. Current synthetic methods often rely on harsh reaction conditions and hazardous reagents. Future research will focus on "green" chemistry principles to create more sustainable and scalable processes.
Key areas of innovation include:
Catalyst Development: The design of novel catalysts that can facilitate the synthesis of this compound and its derivatives with high selectivity and efficiency under mild conditions is a primary objective. This includes exploring both homogeneous and heterogeneous catalysts, with an emphasis on those derived from earth-abundant metals. For instance, research into Cr-catalyzed ortho-aminomethylation of phenols offers a pathway for regioselective C-C bond formation, a strategy that could be adapted for creating complex analogues of this compound. acs.org
Alternative Reaction Media: Moving away from traditional organic solvents to more sustainable alternatives like water, ionic liquids, or supercritical fluids is a critical aspect of green synthesis. Research into reactions in aqueous media or solvent-free conditions, such as mechanochemistry, is gaining traction. hokudai.ac.jp A scalable and green one-minute synthesis of substituted phenols using aqueous hydrogen peroxide and H2O2/HBr in ethanol (B145695) has been developed, showcasing a highly efficient and environmentally friendly protocol. rsc.org
One-Pot Syntheses: Developing multi-step reactions in a single pot not only improves efficiency but also reduces waste generation. Future efforts will likely focus on designing elegant one-pot procedures for the synthesis of complex this compound derivatives from simple precursors. This can be combined with scalable methods, such as those demonstrated for substituted phenols, which can be integrated into one-pot sequences to generate diverse and highly substituted products. rsc.org
Bio-inspired Synthesis: Nature provides a rich source of inspiration for developing new synthetic strategies. Enzymatic catalysis and whole-cell biotransformation are promising avenues for the green synthesis of phenolic compounds. mdpi.com While still in its early stages for compounds like this compound, this approach offers the potential for highly specific and environmentally friendly production methods.
Design and Engineering of Next-Generation Functional Materials
The triphenylamine (B166846) (TPA) core of this compound imparts valuable electronic properties, making it a prime candidate for a wide range of functional materials. rsc.org Future research will focus on the rational design and engineering of materials with tailored optical, electronic, and physical properties.
| Application Area | Desired Properties | Research Focus |
| Organic Electronics | High charge carrier mobility, tunable energy levels, good film-forming properties. | Development of new conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs). rsc.orgmdpi.comresearchgate.net |
| Sensors | High sensitivity and selectivity, rapid response time, visual colorimetric or fluorescent changes. | Design of chemosensors for the detection of ions (e.g., Hg2+, Cu2+) and biologically important molecules. researchgate.netnih.gov |
| Luminescent Materials | High quantum yield, tunable emission color, aggregation-induced emission (AIE). | Synthesis of novel fluorophores for applications in bioimaging, solid-state lighting, and displays. researchgate.netresearchgate.net |
| Resistive Switching Memory | High on/off ratio, long retention time, low power consumption. | Incorporation of this compound moieties into polymer backbones for next-generation data storage. mdpi.com |
The non-planar, propeller-like structure of the triphenylamine group can be strategically utilized to control the packing of molecules in the solid state, which is crucial for optimizing the performance of organic electronic devices. rsc.orgresearchgate.net Furthermore, the ability to modify the chemical structure of this compound allows for the fine-tuning of its luminescent properties, leading to materials with emission colors spanning the entire visible spectrum. researchgate.net
Deeper Mechanistic Understanding of Complex Biological Interactions
While the primary applications of this compound have been in materials science, there is growing interest in its biological activities. A deeper understanding of how this compound and its derivatives interact with biological systems at the molecular level is essential for developing potential therapeutic agents or biological probes.
Future research in this area will likely involve:
Target Identification: Identifying the specific proteins, enzymes, or nucleic acids that interact with this compound derivatives is a critical first step. This can be achieved through a combination of experimental techniques like affinity chromatography and proteomics, coupled with computational docking studies.
Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies are needed to elucidate how the compound exerts its effect. This may involve investigating enzyme kinetics, protein conformational changes, or effects on cellular signaling pathways. For example, studies on similar phenolic compounds have explored their antioxidant and anti-inflammatory activities. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues can provide valuable insights into the key structural features required for a particular biological effect. This information is crucial for the rational design of more potent and selective compounds. For instance, the synthesis and biological evaluation of new triphenylamine-linked pyridine (B92270), thiazole (B1198619), and pyrazole (B372694) analogues as anticancer agents have been explored. nih.gov
Development of Advanced Computational Models for Predictive Material Design
Computational chemistry has become an indispensable tool in modern materials science, enabling the prediction of molecular properties and the rational design of new materials. medium.com For this compound, advanced computational models will play a pivotal role in accelerating the discovery and optimization of new functional materials.
Key areas for future development include:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be used to predict the electronic structure, energy levels, and optical properties of this compound derivatives. nih.govresearchgate.netresearchgate.net These calculations can help in screening large libraries of virtual compounds to identify promising candidates for specific applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules in different environments, such as in solution or in the solid state. medium.com This is particularly important for understanding processes like self-assembly, film formation, and interactions with other molecules.
Machine Learning and AI: The integration of machine learning and artificial intelligence with computational chemistry holds immense promise for accelerating materials discovery. By training models on existing experimental and computational data, it may be possible to predict the properties of new this compound derivatives with high accuracy and at a fraction of the computational cost of traditional methods.
Semi-empirical Methods: The development and application of efficient semi-empirical quantum chemical methods, such as RM1, can provide a good balance between accuracy and computational cost for large molecular systems, making them suitable for initial screenings and geometry optimizations. scielo.br
Integration of Interdisciplinary Methodologies for Holistic Research Outcomes
Addressing the complex challenges and fully realizing the potential of this compound will require a highly interdisciplinary approach. Collaboration between scientists from different fields is essential for a holistic understanding of this versatile compound.
Future research will benefit from the integration of:
Synthetic Chemistry and Materials Science: Synthetic chemists will need to work closely with materials scientists to design and create new molecules with specific, targeted properties for applications in electronics, photonics, and beyond. ucsb.edu
Experimental and Computational Chemistry: The synergy between experimental validation and computational prediction will be crucial for accelerating the design-build-test-learn cycle in materials discovery. hokudai.ac.jp Computational models can guide experimental efforts, while experimental results provide the necessary data to refine and improve the models.
Chemistry, Biology, and Medicine: To explore the potential biological applications of this compound derivatives, collaboration between chemists, biologists, and medical researchers is essential. This will facilitate the translation of basic scientific discoveries into tangible biomedical technologies.
By fostering a collaborative and interdisciplinary research environment, the scientific community can overcome the existing challenges and unlock the full potential of this compound and its analogues, paving the way for a new generation of advanced materials and technologies. hokudai.ac.jpucsb.edu
Q & A
Q. What are the recommended synthetic routes for 3-(Diphenylamino)phenol derivatives, and how can reaction completion be monitored?
A solvent-free approach involves heating diphenylamine with a carbonyl-containing precursor (e.g., 2-formylbenzoic acid) at 120°C for 1 hour, followed by TLC monitoring to confirm consumption of starting materials. Recrystallization in ethanol yields pure crystals. This method avoids side reactions from solvents and ensures high efficiency .
Q. How should researchers assess the purity of synthesized this compound derivatives?
Use chromatographic techniques (GC or HPLC) with >95% purity thresholds. Triplicate experiments with statistical analysis (mean ± SEM) ensure reproducibility. For example, biological activity studies in employed triplicate trials to validate data consistency .
Q. What safety protocols are critical when handling this compound in the lab?
Refer to MSDS guidelines: wear PPE (gloves, goggles), avoid inhalation/ingestion, and store waste separately. Hazardous properties (e.g., skin irritation) require adherence to protocols like H303+H313+H333 (ECHA classifications) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction reveals bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O synthons). For example, used this to confirm a phthalide lactone structure with planar rings and angles (A/B = 63.58°, C/B = 63.17°) .
Q. What computational methods predict the electronic properties of this compound derivatives?
Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes 3D geometries and calculates molecular orbitals. and highlight its utility in generating surface maps and SDF/MOL files for further analysis .
Q. How can fluorescence spectroscopy characterize photophysical behavior in diphenylamino-containing compounds?
Measure emission spectra (e.g., λmax) in solution phase. synthesized fluorescent TPA-imidazole derivatives, demonstrating strong emission linked to extended conjugation and substituent effects (e.g., methoxy vs. hydroxyl groups) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Combine in vitro assays (e.g., triplicate dose-response curves) with in silico docking to validate target interactions. used DAMGO as a reference compound to benchmark opioid receptor affinity, ensuring mechanistic clarity .
Methodological Considerations
- Data Validation : Always cross-reference crystallographic data (CCDC deposition codes) with computational models to resolve structural discrepancies.
- Reproducibility : Report experimental conditions (e.g., heating duration, solvent ratios) in detail, as minor variations can alter yields or purity.
- Ethical Compliance : Adhere to ECHA/FDA guidelines for non-therapeutic compounds, emphasizing in vitro over in vivo testing unless explicitly approved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
